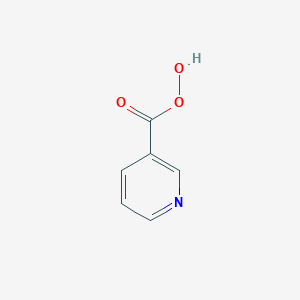

Pyridine-3-carboperoxoic acid

Description

BenchChem offers high-quality Pyridine-3-carboperoxoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-3-carboperoxoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

121343-63-3 |

|---|---|

Formule moléculaire |

C6H5NO3 |

Poids moléculaire |

139.11 g/mol |

Nom IUPAC |

pyridine-3-carboperoxoic acid |

InChI |

InChI=1S/C6H5NO3/c8-6(10-9)5-2-1-3-7-4-5/h1-4,9H |

Clé InChI |

YCOXMESWGGHVBG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)OO |

SMILES canonique |

C1=CC(=CN=C1)C(=O)OO |

Synonymes |

3-Pyridinecarboperoxoicacid(9CI) |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Oxidation of Alkylpyridines

Pyridine-3-carboxylic acid (nicotinic acid) is synthesized via vapor-phase oxidation of 3-methylpyridine (β-picoline) using oxygen and a vanadia-based catalyst. Key parameters:

Ester and Amide Formation

Pyridine-3-carboxylic anhydride (3-PCA) serves as a versatile condensing reagent for synthesizing esters and carboxamides. For example:

-

Esterification : Reaction with alcohols yields esters (e.g., ethyl nicotinate) in >85% yield.

-

Amidation : Reaction with amines produces carboxamides (e.g., nicotinamide derivatives) in 75–95% yield .

Saponification and Acidification

Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes saponification with NaOH (1M) followed by acidification (HCl, 12M) to yield 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid , a key intermediate in drug synthesis .

Biological Activity of Pyridine-3-Carboxamide Analogs

Newly synthesized N-(4-phenylthiazol-2-yl)nicotinamide analogs exhibit potent antibacterial activity against Ralstonia solanacearum (tomato bacterial wilt pathogen). Key findings:

-

Compound 4a : Reduces infection rate by 60% and suppresses pathogen load in plant tissues .

-

Molecular docking : Strong binding affinity (−9.2 kcal/mol) to bacterial enzyme targets .

Decarboxylation Kinetics

Pyridinecarboxylic acids exhibit unusual decarboxylation behavior:

Coordination Chemistry and Zwitterion Formation

In squaric acid cocrystals, pyridine-3-carboxylic acid adopts distinct protonation states:

Q & A

Q. What are the critical safety considerations when handling Pyridine-3-carboperoxoic acid in laboratory settings?

Pyridine-3-carboperoxoic acid, like other peroxoic acids, requires stringent safety protocols due to its potential oxidative and reactive hazards. Researchers should:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks, as peroxoic acids can release reactive oxygen species .

- Store the compound in a cool, dry environment away from reducing agents and metals to prevent decomposition .

- Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., 3-Pyridyl acetic acid) for emergency preparedness, including spill management and first-aid measures .

Q. How can researchers validate the purity of Pyridine-3-carboperoxoic acid prior to experimental use?

Purity validation is essential for reproducibility. Recommended methods include:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; compare retention times against a certified standard.

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm structural integrity and detect impurities (e.g., residual solvents or byproducts) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns to rule out degradation products .

Q. What solvent systems are compatible with Pyridine-3-carboperoxoic acid for synthetic applications?

The compound’s stability varies with solvent polarity and pH.

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or acetonitrile are suitable for reactions requiring neutral to slightly acidic conditions.

- Aqueous buffers : Use pH 4–6 buffers to minimize hydrolysis; avoid alkaline conditions due to rapid peroxide decomposition .

- Avoid reducing solvents : Ethanol or THF may react with the peroxo group, leading to undesired side reactions .

Advanced Research Questions

Q. How can contradictory data in oxidation studies involving Pyridine-3-carboperoxoic acid be resolved?

Contradictions often arise from variable reaction conditions or impurities. To address this:

- Control experiments : Repeat reactions under inert atmospheres (e.g., argon) to rule out oxygen interference .

- Statistical analysis : Apply ANOVA or t-tests to compare yields or kinetics across replicates; identify outliers caused by inconsistent reagent purity .

- Mechanistic probes : Use isotopic labeling (e.g., O) or electron paramagnetic resonance (EPR) to trace oxygen transfer pathways and confirm reaction intermediates .

Q. What experimental design principles optimize the use of Pyridine-3-carboperoxoic acid in catalytic oxidation studies?

Advanced applications require careful optimization:

- Dose-response curves : Test molar ratios (1–10 mol%) to balance catalytic efficiency and side reactions.

- Temperature gradients : Perform reactions at 25°C, 40°C, and 60°C to assess thermal stability; use Arrhenius plots to model activation energy .

- Substrate scope screening : Evaluate electron-deficient vs. electron-rich substrates to map functional group tolerance .

- Computational modeling : Apply density functional theory (DFT) to predict transition states and identify steric or electronic barriers .

Q. How should researchers address the instability of Pyridine-3-carboperoxoic acid in long-term storage?

Degradation studies are critical for protocol standardization:

- Accelerated stability testing : Store samples at 40°C/75% relative humidity for 4 weeks; monitor peroxide content via iodometric titration .

- Lyophilization : Freeze-dry the compound to extend shelf life; reconstitute in anhydrous solvents before use .

- Additive stabilization : Include radical scavengers (e.g., BHT) at 0.1% w/w to inhibit autoxidation .

Methodological Best Practices

What frameworks are recommended for formulating hypothesis-driven research questions on Pyridine-3-carboperoxoic acid?

Adopt the FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) and PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure inquiries. For example:

- PICO: “Does Pyridine-3-carboperoxoic acid (Intervention) enhance enantioselectivity in epoxidation (Outcome) compared to meta-chloroperbenzoic acid (Comparison) for chiral diols (Population)?” .

Q. How can researchers ensure reproducibility in studies involving Pyridine-3-carboperoxoic acid?

- Detailed reporting : Document CAS numbers, purity grades, and supplier batch numbers (e.g., “>95.0% purity, CAS 501-81-5”) .

- Standardized protocols : Publish step-by-step synthesis and characterization procedures, referencing analogous compounds like 4-Oxo-piperidine-3-carboxylic acid for methodological alignment .

- Data transparency : Share raw NMR, HPLC, and kinetic data in supplementary materials to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.